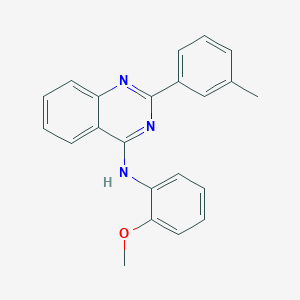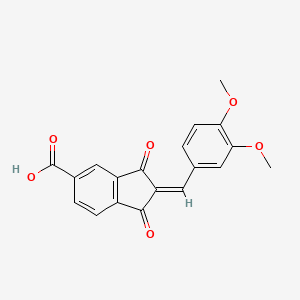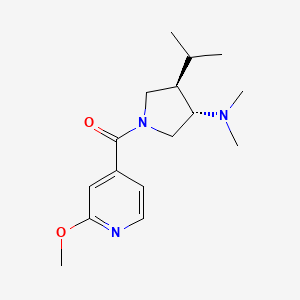
N-(2-methoxyphenyl)-2-(3-methylphenyl)-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinazoline derivatives involves various approaches, including cyclization of appropriate precursors, substitution reactions, and the exploration of structure-activity relationships. For instance, a series of quinazolines and quinazolinones were prepared by cyclization, showing hypolipidemic activity when substituted with methoxy groups and a methyl or benzyl group at the 3-position (Kurogi et al., 1996). Another study demonstrated the synthesis of 4-(4-methoxyphenyl)-8-methyl-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one and its derivatives, further characterized by spectral techniques and computational data (Sarkar et al., 2021).
Molecular Structure Analysis
The molecular structure and characterization of quinazoline derivatives have been extensively explored using various spectroscopic methods and computational analyses. For example, density functional theory (DFT) calculations were employed to understand the molecular structure, vibrational properties, and charge distribution potential of synthesized quinazoline derivatives (Sarkar et al., 2021). The structural properties, including geometrical parameters and molecular electrostatic potential, were also explored using DFT for specific quinazoline compounds (Wu et al., 2022).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including cyclization, substitution, and ring-opening reactions, to produce compounds with significant biological activities. These reactions are crucial for modifying the chemical structure to enhance biological activity and specificity (Wu et al., 2021).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(3-methylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-15-8-7-9-16(14-15)21-23-18-11-4-3-10-17(18)22(25-21)24-19-12-5-6-13-20(19)26-2/h3-14H,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZZMBYNAGLDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(3-methylphenyl)quinazolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-3-(1H-1,2,4-triazol-1-yl)propanamide hydrochloride](/img/structure/B5672933.png)

![1-cyclohexyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5672945.png)

![ethyl 2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5672960.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5672974.png)

![2-(2-{1-[4-(1H-imidazol-1-yl)benzoyl]piperidin-3-yl}-1H-imidazol-1-yl)acetamide](/img/structure/B5672986.png)
![N-(2,6-dichlorophenyl)-2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5673000.png)
![{1-[3-(pyrimidin-4-ylamino)propyl]piperidin-3-yl}methanol](/img/structure/B5673021.png)
![3-[(2-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5673023.png)
![1-(3-{[benzyl(methyl)amino]methyl}-4-hydroxy-2-methyl-6-quinolinyl)ethanone](/img/structure/B5673025.png)
